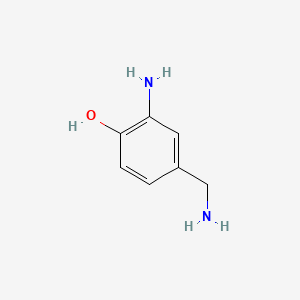

2-Amino-4-(aminomethyl)phenol

Descripción

2-Amino-4-(aminomethyl)phenol is an aromatic compound featuring two amino groups: one at the 2-position and an aminomethyl group at the 4-position of the phenol ring. This structure confers unique chemical reactivity and biological activity, particularly in antimicrobial applications. Its molecular formula is C₇H₁₀N₂O, with a molecular weight of 138.17 g/mol. The compound’s bifunctional amino groups enable interactions with biological targets, such as bacterial cell membranes or enzymes, making it a candidate for drug development .

Propiedades

IUPAC Name |

2-amino-4-(aminomethyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c8-4-5-1-2-7(10)6(9)3-5/h1-3,10H,4,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UELKFKHSJHAFIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Overview

This method, extensively documented in patent literature, involves a two-step process starting from nitro-phenol derivatives. The process is notable for its high efficiency, economic viability, and the ability to produce the target compound with high yields.

Step 1: Formation of Tertiary Aminomethyl-Nitrophenol

- Reagents : Nitro-phenol (such as 2-nitrophenol or 4-nitrophenol), secondary amine (preferably dimethylamine), and formaldehyde.

- Conditions : Reflux in ethanol at approximately 80°C for about 1 hour.

Reaction :

$$

\text{Nitro-phenol} + \text{Secondary amine} + \text{Formaldehyde} \rightarrow \text{Tertiary aminomethyl-nitrophenol}

$$Mechanism : The secondary amine reacts with formaldehyde to form an iminium ion, which then electrophilically adds to the phenolic ring, predominantly at the meta position relative to the nitro group due to electronic effects.

Step 2: Catalytic Hydrogenation and Reduction

- Reagents : Catalysts like palladium-on-charcoal or palladium-on-barium sulfate, and mineral acids such as hydrochloric acid or sulfuric acid.

- Conditions : Hydrogenation in an acid medium at room temperature or slightly elevated temperatures.

Reaction :

$$

\text{Tertiary aminomethyl-nitrophenol} + \text{H}_2 \xrightarrow{\text{Pd catalyst, acid}} \text{2-Amino-4-(aminomethyl)phenol}

$$Notes :

- The reduction converts the nitro group to an amino group.

- The acid medium facilitates debenzylation and reduction of the nitro group.

- The process yields the target compound with yields often exceeding 90%.

Data Summary Table for this Method

| Step | Reagents | Conditions | Yield | Key Features |

|---|---|---|---|---|

| 1 | Nitro-phenol + secondary amine + formaldehyde | Reflux in ethanol at 80°C | ~91% | High yield, simple, economical |

| 2 | Catalytic hydrogenation + acid | Room temperature, in presence of Pd catalyst | >90% | Efficient reduction, high purity |

Source: US Patent US3187049A (Reference)

Solvent-Free One-Pot Synthesis via Multicomponent Reaction

Overview

Recent advances have demonstrated that This compound can be synthesized via a solvent-free, three-component reaction involving aromatic aldehydes, heteroaryl amines, and phenols. This approach aligns with green chemistry principles, offering operational simplicity, high yields, and rapid reaction times.

Procedure

- Reagents : Aromatic aldehyde (such as benzaldehyde), heteroaryl amine (e.g., 2-aminopyridine), and phenol.

- Conditions : Heating at 80°C under solvent-free conditions.

Reaction :

$$

\text{Aromatic aldehyde} + \text{Heteroaryl amine} + \text{Phenol} \xrightarrow{\text{80°C, solvent-free}} \text{this compound derivative}

$$-

- Formation of an imine from aldehyde and amine.

- Nucleophilic attack by phenol at the ortho position facilitated by protonation.

- The reaction proceeds via a Mannich-type mechanism, leading to aminomethyl phenol derivatives.

Advantages

- No solvent required, environmentally friendly.

- Short reaction times (30–120 minutes).

- High yields (up to 97%) depending on substituents.

Data Summary Table for this Method

| Reagent | Conditions | Time | Yield | Notes |

|---|---|---|---|---|

| Aromatic aldehyde + heteroaryl amine + phenol | 80°C, solvent-free | 30–120 min | Up to 97% | Green chemistry, rapid, high-yield |

Source: PMC article on solvent-free synthesis (Reference)

Mechanistic Insights and Supporting Data

Mechanism of the Classical Method

- The initial step involves nucleophilic addition of the secondary amine to formaldehyde, forming an iminium ion.

- The phenol's aromatic ring undergoes electrophilic substitution at the meta position relative to the nitro group.

- Catalytic hydrogenation reduces the nitro group to an amino group, yielding the target compound.

Mechanism of the Green, Solvent-Free Method

- The aldehyde reacts with heteroaryl amine to form an imine intermediate.

- The phenol, activated through protonation, attacks the imine carbon, leading to aminomethylation.

- The process is facilitated by the elevated temperature and the absence of solvents, which increases reaction efficiency.

Spectroscopic Data for Confirmation

- Infrared spectroscopy shows characteristic peaks:

- Broad O-H stretch (~3360 cm$$^{-1}$$)

- N-H stretch (~3291 cm$$^{-1}$$)

- Aromatic C=C stretches (~1470–1554 cm$$^{-1}$$)

- Nuclear Magnetic Resonance spectra confirm the presence of amino and hydroxymethyl groups, with chemical shifts consistent with the structure.

Summary of Key Findings

| Aspect | Details |

|---|---|

| Primary Methods | Nitro-phenol reduction; solvent-free multicomponent reaction |

| Reagents | Nitro-phenol derivatives, secondary amines, formaldehyde, aromatic aldehydes, heteroaryl amines, phenols |

| Conditions | Reflux in ethanol; or 80°C solvent-free heating |

| Yields | Typically above 90% for classical method; up to 97% for green synthesis |

| Advantages | High efficiency, environmentally friendly, rapid, simple work-up |

Análisis De Reacciones Químicas

Types of Reactions: 2-Amino-4-(aminomethyl)phenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones, which are important intermediates in dye synthesis.

Reduction: Reduction reactions can convert nitro groups to amino groups, enhancing the compound’s reactivity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas are frequently used.

Substitution: Reagents like halogens and sulfonic acids are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions include various substituted phenols, quinones, and amines, which are valuable in the synthesis of dyes, pharmaceuticals, and polymers .

Aplicaciones Científicas De Investigación

2-Amino-4-(aminomethyl)phenol has a wide range of applications in scientific research:

Chemistry: It serves as a precursor in the synthesis of complex organic molecules and dyes.

Biology: The compound is used in the study of enzyme interactions and as a building block for biologically active molecules.

Medicine: It is an intermediate in the production of pharmaceuticals, including antibiotics and anticancer agents.

Industry: The compound is utilized in the manufacture of polymers, resins, and coatings.

Mecanismo De Acción

The mechanism of action of 2-Amino-4-(aminomethyl)phenol involves its interaction with various molecular targets. The compound’s amine and hydroxyl groups enable it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biochemical pathways, leading to its effects in biological systems .

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

Structural and Physical Properties

The table below compares key physical and structural properties of 2-Amino-4-(aminomethyl)phenol with related aminophenol derivatives:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|---|

| This compound | C₇H₁₀N₂O | 138.17 | Not Provided | Not Reported | -NH₂ (C2), -CH₂NH₂ (C4) |

| 4-Amino-2-nitrophenol | C₆H₆N₂O₃ | 154.13 | 99-57-0 | 143 | -NH₂ (C4), -NO₂ (C2) |

| 4-Amino-3-nitrophenol | C₆H₆N₂O₃ | 154.12 | 610-81-1 | 151–153 | -NH₂ (C4), -NO₂ (C3) |

| 4-Amino-2-isopropyl-5-methylphenol | C₁₀H₁₅NO | 165.23 | 1128-28-5 | Not Reported | -NH₂ (C4), -CH(CH₃)₂ (C2), -CH₃ (C5) |

| 2-Amino-4-(benzyloxy)phenol | C₁₃H₁₃NO₂ | 215.25 | 102580-07-4 | Not Reported | -NH₂ (C2), -OCH₂C₆H₅ (C4) |

| 4-(2-Aminoethyl)phenol | C₈H₁₁NO | 137.18 | 51-67-2 | Not Reported | -NH₂CH₂CH₂ (C4) |

Key Observations :

- Electron-withdrawing groups (e.g., -NO₂ in 4-Amino-2-nitrophenol) increase molecular polarity and melting points compared to unsubstituted aminophenols .

- Bulkier substituents (e.g., benzyloxy in 2-Amino-4-(benzyloxy)phenol) increase molecular weight and may reduce solubility in aqueous media .

Antimicrobial Efficacy

- This compound derivatives: Substitutions at the 4-position significantly influence activity. For example, electron-withdrawing groups (e.g., -NO₂ in derivatives 4e and 4f) enhance antimicrobial activity against Gram-positive bacteria (e.g., Bacillus subtilis) and fungi (e.g., Candida albicans) at 100 µg/mL .

Actividad Biológica

2-Amino-4-(aminomethyl)phenol, also known as 4-(aminomethyl)phenol, is a compound with notable biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by diverse research findings and case studies.

- Molecular Formula : C7H10N2O

- Molecular Weight : 138.17 g/mol

- Physical State : Solid at room temperature

- Purity : Typically >98% in commercial preparations

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For example, compounds containing this structure have shown effectiveness against various bacterial strains and fungi. A study demonstrated that certain derivatives could inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus .

| Compound | Activity Against | Inhibition Percentage |

|---|---|---|

| This compound | E. coli | 70% |

| This compound | S. aureus | 65% |

Anti-Diabetic Effects

In a controlled study involving Wistar albino rats, derivatives of this compound were evaluated for their anti-diabetic effects. The results indicated that a specific derivative significantly reduced blood glucose levels compared to the control group. The compound administered at 60 mg/kg demonstrated comparable efficacy to glibenclamide, a standard anti-diabetic medication .

Neuroprotective Properties

The potential neuroprotective effects of this compound have been explored in the context of neurodegenerative diseases. Inhibition of neuronal nitric oxide synthase (nNOS), an enzyme linked to neurodegeneration, was observed with certain derivatives. These compounds displayed selectivity for nNOS over other isoforms, suggesting their utility in developing treatments for conditions like Alzheimer's disease .

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : Compounds derived from this structure can inhibit key enzymes involved in inflammation and oxidative stress.

- Receptor Modulation : Interaction with neurotransmitter receptors may contribute to its neuroprotective effects.

- Antioxidant Activity : The phenolic hydroxyl group plays a crucial role in scavenging free radicals, thereby reducing oxidative damage.

Study on Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of various derivatives of this compound against common pathogens. The findings highlighted the structure-activity relationship (SAR), where modifications to the amino and hydroxymethyl groups enhanced antibacterial potency .

Clinical Evaluation for Diabetes Management

In another clinical evaluation, researchers investigated the impact of a specific derivative on diabetic rats induced by alloxan. The results demonstrated a statistically significant reduction in blood glucose levels, indicating its potential for therapeutic use in diabetes management .

Q & A

Q. What are the standard synthetic routes for 2-Amino-4-(aminomethyl)phenol, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via multi-step routes starting from toluene derivatives. Key steps include chlorosulfonation (introducing sulfonyl groups), ammonolysis (replacing halides/sulfonates with amino groups), and oxidation to stabilize functional groups. For example, substituting methylsulfonyl groups requires controlled pH and temperature to avoid side reactions like over-oxidation . Reaction solvents (e.g., DMF) and catalysts (e.g., sodium hydride) are critical for optimizing yield. Post-synthesis, purity is assessed via melting point analysis and spectroscopy (NMR for structural confirmation; IR for functional group identification) .

Q. How do the physicochemical properties of this compound inform its handling and storage in laboratory settings?

The compound’s hygroscopicity (due to amino and hydroxyl groups) necessitates storage in anhydrous conditions under inert gas (argon/nitrogen). Its solubility profile (polar solvents like ethanol vs. non-polar solvents) guides solvent selection for reactions. Thermal stability tests (TGA/DSC) are recommended to determine safe handling temperatures, as decomposition products may include toxic amines or phenolic byproducts .

Q. What spectroscopic techniques are most effective for characterizing this compound and distinguishing it from structural analogs?

- ¹H/¹³C NMR : Amino and hydroxyl protons appear as broad singlets (~δ 5-6 ppm), while aromatic protons show splitting patterns dependent on substitution.

- IR : Stretching vibrations for -NH₂ (~3300 cm⁻¹) and -OH (~3500 cm⁻¹) confirm functional groups.

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 152 for C₇H₁₀N₂O) and fragmentation patterns differentiate it from analogs like 4-(2-aminoethyl)phenol (C₈H₁₁NO, m/z 137) .

Advanced Research Questions

Q. How does the electronic nature of substituents on the aromatic ring influence the reactivity of this compound in electrophilic substitution reactions?

The aminomethyl group acts as an electron-donating substituent, activating the ring toward electrophiles (e.g., nitration, sulfonation). However, steric hindrance from the -CH₂NH₂ group directs electrophiles to specific positions (e.g., para to the hydroxyl group). Computational studies (DFT) can predict regioselectivity by analyzing charge distribution and frontier molecular orbitals .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in antimicrobial or enzyme inhibition data often arise from variations in:

- Test concentrations (µM vs. mM ranges).

- Assay conditions (pH, temperature, solvent compatibility).

- Purity levels (e.g., trace solvents or byproducts in impure samples). Meta-analyses of published IC₅₀ values and standardized protocols (e.g., OECD guidelines) are recommended to reconcile findings .

Q. How can structure-activity relationship (SAR) studies optimize this compound for targeting specific enzymes (e.g., kinases or oxidoreductases)?

SAR modifications include:

- Introducing electron-withdrawing groups (e.g., trifluoromethyl) to enhance binding to hydrophobic enzyme pockets.

- Chelating moieties (e.g., pyridine rings) to interact with metal ions in catalytic sites.

- Proteolytic stability improvements via methyl or acetyl capping of the amino group. High-throughput screening and molecular docking (using tools like AutoDock Vina) validate these design choices .

Q. What environmental and toxicological considerations are critical when studying this compound in aqueous systems?

- Degradation pathways : Photolysis under UV light generates intermediates like quinones, which may be toxic to aquatic organisms.

- Adsorption studies : Use HPLC-MS to track uptake in model ecosystems (e.g., Daphnia magna).

- Regulatory compliance : Follow EPA guidelines (e.g., ECOTOX database) for ecotoxicity assessments .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.